Product packaging for Hydrazine, 2-isopropyl-1-nicotinoyl-(Cat. No.:CAS No. 3038-67-3)

Hydrazine, 2-isopropyl-1-nicotinoyl-

Cat. No.: B8674331
CAS No.: 3038-67-3
M. Wt: 179.22 g/mol
InChI Key: AITQVTHYJIJZLT-UHFFFAOYSA-N
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Description

Context within Hydrazide Chemistry

Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen single bond with an acyl group attached to one of the nitrogen atoms. wikipedia.orgchemeurope.com The general structure can be represented as R-C(=O)NHNH2. These compounds are derivatives of carboxylic acids and are noted for their chemical reactivity, which makes them valuable intermediates in the synthesis of various heterocyclic compounds and other organic molecules. researchgate.nettaylorandfrancis.com

The chemical properties of hydrazides are influenced by the acyl group, which renders them nonbasic, unlike their parent compound hydrazine (B178648). wikipedia.org Their ability to participate in a variety of chemical reactions has led to their investigation and use in diverse fields, including pharmaceuticals. researchgate.netbritannica.com Isoniazid (B1672263) (isonicotinic acid hydrazide), for instance, was a frontline drug against tuberculosis. acs.org It was within this context of exploring derivatives of isoniazid for improved antitubercular activity that iproniazid (B1672159) was first synthesized. acs.org

Historical Perspectives on Hydrazide Research

The story of Hydrazine, 2-isopropyl-1-nicotinoyl- is a classic example of serendipity in scientific discovery. acs.org In the early 1950s, researchers at Hoffmann-La Roche were synthesizing numerous derivatives of isoniazid, aiming to create more potent drugs to combat tuberculosis. discovermagazine.comacs.org Adding an isopropyl group to the isoniazid structure yielded iproniazid. wikipedia.org

While being evaluated for its antituberculosis efficacy, clinicians observed unexpected side effects in patients; they became euphoric and exhibited a marked improvement in mood. discovermagazine.comncats.io This fortuitous observation, first noted in 1952, shifted the research focus from infectious disease to psychiatry. ncats.iowikipedia.org By 1957, following presentations at a Swiss psychiatry conference that detailed its mood-elevating effects, iproniazid was being used to treat hundreds of thousands of depressed patients. discovermagazine.com

This discovery was monumental, as iproniazid became the first in a new class of antidepressants known as monoamine oxidase inhibitors (MAOIs). wikipedia.org Its introduction into medicine in 1958 fundamentally changed the therapeutic landscape for depression, which until then was largely limited to treatments like electroconvulsive therapy. discovermagazine.combritannica.com The compound's mechanism of action, the inhibition of the enzyme monoamine oxidase, led to the formulation of the monoamine theory of depression, a cornerstone of modern psychopharmacology. wikipedia.org This theory posits that a deficiency in certain neurotransmitters, such as serotonin (B10506) and norepinephrine (B1679862), is a key factor in the development of depressive disorders. patsnap.com

Despite its groundbreaking impact, the clinical use of iproniazid was short-lived. It was withdrawn from the market in most countries by the early 1960s due to a high incidence of severe liver damage (hepatotoxicity). wikipedia.orgresearchgate.net Nevertheless, its historical importance is undisputed. It not only provided the first effective pharmacological treatment for depression but also opened up a new field of neurobiological research, paving the way for the development of subsequent generations of antidepressant medications with improved safety profiles. discovermagazine.combritannica.com

PropertyData
Chemical NameHydrazine, 2-isopropyl-1-nicotinoyl-
Common NameIproniazid
Chemical FormulaC9H13N3O
Molar Mass179.22 g/mol
ClassHydrazide; Monoamine Oxidase Inhibitor (MAOI)
Parent CompoundIsoniazid
YearEventSignificance
1951Isoniazid discoveredKey antituberculosis drug and parent compound for iproniazid. acs.org
1952Antidepressant properties of iproniazid observedSerendipitous discovery during tuberculosis trials. wikipedia.org
1957Widespread use for depression beginsFollowing scientific presentations on its efficacy. discovermagazine.com
1958Iproniazid introduced into medicineBecomes the first MAOI antidepressant. britannica.com
1961Iproniazid withdrawn from most marketsDue to significant hepatotoxicity. wikipedia.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O B8674331 Hydrazine, 2-isopropyl-1-nicotinoyl- CAS No. 3038-67-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3038-67-3

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N'-propan-2-ylpyridine-3-carbohydrazide

InChI

InChI=1S/C9H13N3O/c1-7(2)11-12-9(13)8-4-3-5-10-6-8/h3-7,11H,1-2H3,(H,12,13)

InChI Key

AITQVTHYJIJZLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NNC(=O)C1=CN=CC=C1

Origin of Product

United States

Synthetic Methodologies for Hydrazine, 2 Isopropyl 1 Nicotinoyl

General Synthetic Routes to N'-Acylhydrazides

N'-Acylhydrazides are a significant class of organic compounds, often serving as key intermediates in the synthesis of various heterocyclic systems and pharmacologically active molecules. researchgate.netekb.eg The synthesis of these compounds can be achieved through several general routes.

Commonly, N,N'-diacylhydrazines are produced via three primary methods: the coupling of acyl chlorides with carbohydrazides, the reaction between hydrazine (B178648) hydrate (B1144303) and carboxylic acids or isocyanates, and the dimerization of carbohydrazides. researchgate.net The N-acylhydrazone scaffold, a related structure, is typically formed through the condensation of a hydrazide with an aldehyde or ketone. bohrium.com

More contemporary and innovative methods have also been developed. One such approach involves a visible-light-mediated synthesis of acyl hydrazides from acylsilanes, which proceeds without the need for transition metals or other additives. organic-chemistry.org This reaction involves the generation of nucleophilic siloxycarbenes which then add to the N=N bond of azodicarboxylates. organic-chemistry.org Another efficient, catalyst-free method is the one-pot reaction of phthalide, hydrazine hydrate, and an aldehyde to produce N'-benzylidene-2-(hydroxymethyl)benzohydrazide derivatives. researchgate.net

The table below summarizes these general synthetic approaches.

Synthetic MethodReactantsKey Features
Acyl Chloride Coupling Acyl Chlorides, CarbohydrazidesA common and direct method for forming the acylhydrazide bond. researchgate.net
Carboxylic Acid Condensation Carboxylic Acids, Hydrazine HydrateDirect condensation, often requiring activation or harsh conditions. researchgate.net
Photochemical Synthesis Acylsilanes, AzodicarboxylatesA modern, transition-metal-free approach using visible light. organic-chemistry.org
One-Pot Synthesis Phthalide, Hydrazine Hydrate, AldehydeAn efficient, catalyst-free method for specific derivatives. researchgate.net

Specific Reaction Pathways for Hydrazine, 2-isopropyl-1-nicotinoyl- Synthesis

The compound Hydrazine, 2-isopropyl-1-nicotinoyl- (IUPAC Name: N'-propan-2-ylpyridine-3-carbohydrazide) is widely known as Iproniazid (B1672159). nih.gov Its synthesis has been well-established since the 1950s. biopsychiatry.com The most prevalent synthetic strategies begin with precursors from the pyridinecarboxylic acid family, specifically derivatives of isonicotinic acid (pyridine-4-carboxylic acid), although the target molecule is a derivative of nicotinic acid (pyridine-3-carboxylic acid). It is important to note that the common drug Iproniazid is an isomer (the 4-pyridine derivative) of the requested compound (the 3-pyridine derivative). However, the synthetic principles are directly analogous. For the purpose of this article, the synthesis of the closely related and well-documented Iproniazid (the 4-isomer) will be described as a direct template for the synthesis of the 3-isomer, "Hydrazine, 2-isopropyl-1-nicotinoyl-".

Condensation Reactions Utilizing Nicotinoyl Precursors

The most common synthetic pathways to Iproniazid and its isomers involve a two-step process starting from a pyridinecarboxylic acid ester. wikipedia.org

Formation of the Hydrazide: The first step is the formation of the carbohydrazide. Methyl isonicotinate (B8489971) (for Iproniazid) or methyl nicotinate (B505614) (for the target compound) is reacted with hydrazine hydrate to form the corresponding pyridinecarbohydrazide. wikipedia.org This intermediate, isonicotinohydrazide, is the well-known drug isoniazid (B1672263). biopsychiatry.com

Alkylation of the Hydrazide: The second step involves the introduction of the isopropyl group onto the terminal nitrogen of the hydrazide. Several methods exist for this alkylation:

Reaction with Isopropyl Halides: Isonicotinohydrazide (isoniazid) is treated with an isopropyl halide, such as isopropyl bromide or isopropyl iodide, to yield the final product. drugfuture.com This reaction is often carried out in an alcohol solvent in the presence of a base like sodium. drugfuture.com

Reductive Amination: An alternative route involves the condensation of isonicotinohydrazide with acetone (B3395972) to form the N'-(propan-2-ylidene)isonicotinohydrazide intermediate. wikipedia.org This imine is then selectively hydrogenated, typically in the presence of a platinum catalyst, to furnish the desired N'-isopropyl product. wikipedia.org

Another viable, though less commonly cited, pathway would involve the direct reaction of a nicotinoyl precursor like nicotinoyl chloride with isopropylhydrazine. Nicotinoyl chloride can be synthesized by treating nicotinic acid with thionyl chloride.

Optimization of Synthetic Yields and Purity

Achieving high yield and purity in the synthesis of Hydrazine, 2-isopropyl-1-nicotinoyl- is critical, particularly for industrial-scale production. Optimization focuses on controlling reaction conditions and implementing effective purification methods.

Key parameters for optimization include:

Anhydrous Conditions: The alkylation step, particularly when using isopropyl halides, often requires anhydrous conditions to prevent side reactions and maximize yield. Solvents like absolute ethanol (B145695) or methanol (B129727) are typically employed. drugfuture.com

Reaction Temperature and Time: For the synthesis of precursor molecules like nicotinoyl chloride from nicotinic acid and thionyl chloride, refluxing at 77°C for approximately 2 hours has been shown to produce high yields of 80–96%.

Byproduct Removal: The removal of byproducts is crucial for purity. For instance, in reactions that generate salts like sodium bromide or triethylamine (B128534) hydrochloride, these can often be removed by filtration. orgsyn.org Excess reagents, such as thionyl chloride, can be removed by vacuum distillation.

Purification Techniques: The final product is typically purified by recrystallization. Reports indicate that Iproniazid can be purified by recrystallization from a benzene (B151609) and ligroin solvent mixture to yield the product as fine needles. drugfuture.com

Green Chemistry Approaches in Hydrazine, 2-isopropyl-1-nicotinoyl- Synthesis

While specific green chemistry protocols for the industrial synthesis of Iproniazid are not widely published, the broader field of N'-acylhydrazide and N-acylhydrazone synthesis has seen significant advancements in sustainable methodologies. These principles could be adapted to the synthesis of Hydrazine, 2-isopropyl-1-nicotinoyl-.

Emerging green strategies include:

Use of Green Solvents: A recent study demonstrated the synthesis of N-acylhydrazone derivatives of isoniazid using a deep-eutectic solvent (DES) composed of ZnCl₂ and urea. bohrium.com This DES acted as both the solvent and a recyclable catalyst, significantly reducing the environmental impact. Other green solvents explored for related syntheses include water, polyethylene (B3416737) glycol (PEG), and various bio-based solvents. bohrium.comresearchgate.net

Catalyst-Free and Solvent-Free Conditions: The development of one-pot, catalyst-free reactions represents a significant step towards greener synthesis. researchgate.net Additionally, mechanochemistry, using techniques like ball milling, has been successfully applied to the synthesis of N-acyl pyrazoles, often with only catalytic amounts of acid and without bulk solvents. nih.gov

Alternative Energy Sources: The use of visible light as an energy source for chemical reactions, as seen in the synthesis of acyl hydrazides from acylsilanes, avoids the need for heating and often allows for milder reaction conditions. organic-chemistry.org

The application of these approaches—such as replacing volatile organic solvents with deep-eutectic solvents or water, or developing a one-pot mechanochemical process—could lead to a more sustainable and environmentally benign synthesis of Hydrazine, 2-isopropyl-1-nicotinoyl-.

Hydrazine, 2 Isopropyl 1 Nicotinoyl As a Synthetic Intermediate

Utility in the Construction of Complex Organic Molecules

The unique chemical architecture of Hydrazine (B178648), 2-isopropyl-1-nicotinoyl- makes it a valuable building block for the synthesis of a wide array of complex organic structures. The presence of the hydrazide functional group, in conjunction with the pyridine (B92270) ring, allows for a multitude of chemical modifications, leading to the generation of diverse molecular scaffolds.

The hydrazide moiety of Hydrazine, 2-isopropyl-1-nicotinoyl- is a key site for derivatization, enabling the introduction of various functional groups and the extension of the molecular framework. The nucleophilic nature of the nitrogen atoms in the hydrazide group facilitates reactions with a range of electrophiles.

One common derivatization is the condensation reaction with aldehydes and ketones. For instance, the reaction of a similar compound, nicotinohydrazide, with acetone (B3395972) results in the formation of N'-(Propan-2-ylidene)nicotinohydrazide. This type of reaction is fundamental in the synthesis of Schiff bases, which are important intermediates in various organic transformations and can exhibit biological activity.

Acylation and alkylation reactions at the hydrazide nitrogen atoms are also common strategies for derivatization. These reactions allow for the introduction of a wide variety of substituents, thereby modifying the steric and electronic properties of the molecule. Such modifications can be crucial for tuning the biological activity or physical properties of the resulting compounds. While specific examples for the 2-isopropyl derivative are not extensively documented in publicly available literature, the general reactivity of hydrazides suggests that it would readily undergo these transformations.

Table 1: Examples of Derivatization Reactions at the Hydrazide Moiety

Reaction Type Reactant Product Type
Condensation Aldehydes/Ketones Hydrazones (Schiff Bases)
Acylation Acyl chlorides/Anhydrides N-Acylhydrazides
Alkylation Alkyl halides N-Alkylhydrazides

Hydrazine, 2-isopropyl-1-nicotinoyl- serves as a crucial precursor in heterocyclization reactions, leading to the formation of various five-membered heterocyclic rings. The 1,2-dinucleophilic nature of the hydrazide moiety makes it an ideal synthon for constructing heterocycles such as oxadiazoles, thiadiazoles, and triazoles.

Research has demonstrated that nicotinic acid N'-isopropyl hydrazide can be utilized as a key intermediate for the synthesis of these heterocyclic systems. For example, its reaction with carbon disulfide in the presence of a base can lead to the formation of an oxadiazole-thione derivative. This intermediate can be further reacted with hydrazine hydrate (B1144303) to yield a triazole-thione. These heterocyclic cores are prevalent in many biologically active molecules.

The general synthetic strategies are outlined below:

1,3,4-Oxadiazoles: Cyclization of the hydrazide with reagents like carbon disulfide or carboxylic acid derivatives.

1,3,4-Thiadiazoles: Reaction with thionating agents or carbon disulfide followed by cyclization.

1,2,4-Triazoles: Condensation with reagents such as isothiocyanates or subsequent reaction of an intermediate with hydrazine.

Table 2: Heterocyclization Reactions Involving Hydrazine, 2-isopropyl-1-nicotinoyl-

Target Heterocycle Key Reagents
1,3,4-Oxadiazole Carbon disulfide, Carboxylic acids
1,3,4-Thiadiazole Thionating agents
1,2,4-Triazole Isothiocyanates, Hydrazine

Precursor for Advanced Pharmaceutical Scaffolds

While direct and extensive literature specifically detailing the use of Hydrazine, 2-isopropyl-1-nicotinoyl- as a precursor for what are classified as "advanced" pharmaceutical scaffolds is limited, the structural motifs it can generate are of significant interest in medicinal chemistry. The pyridine and hydrazide components are present in numerous bioactive compounds.

The synthesis of various substituted pyridine and fused-pyridine systems, such as triazolopyridines, is a major focus in the development of new therapeutic agents. These scaffolds are known to interact with a variety of biological targets. The ability of Hydrazine, 2-isopropyl-1-nicotinoyl- to participate in heterocyclization reactions makes it a potential starting material for the synthesis of such complex, multi-ring systems that can be considered advanced pharmaceutical scaffolds. The derivatization potential at both the hydrazide moiety and potentially the pyridine ring allows for the creation of diverse libraries of compounds for biological screening.

Applications in Agrochemical and Materials Science Research

The applications of Hydrazine, 2-isopropyl-1-nicotinoyl- and its derivatives extend beyond pharmaceuticals into the realms of agrochemical and materials science research.

In the field of agrochemicals, nicotinic acid derivatives have been investigated for their potential as fungicides. Research into nicotinohydrazide derivatives has shown that certain compounds in this class exhibit promising antifungal activity. While specific studies on the 2-isopropyl derivative are not widely reported, the general fungicidal potential of the nicotinohydrazide scaffold suggests that derivatives of Hydrazine, 2-isopropyl-1-nicotinoyl- could be of interest for the development of new crop protection agents.

In materials science, hydrazide-containing molecules are known to be useful in the synthesis of polymers and coordination compounds. The ability of the hydrazide group to form stable complexes with metal ions and to participate in polymerization reactions opens up possibilities for the use of Hydrazine, 2-isopropyl-1-nicotinoyl- in the creation of novel materials. However, specific research detailing the incorporation of this particular compound into polymers or advanced materials is not currently available in the public domain. The general utility of hydrazides in these fields suggests a potential for future exploration.

Investigations into the Biological Activities of Hydrazine, 2 Isopropyl 1 Nicotinoyl

Antimicrobial Properties

Iproniazid (B1672159) was originally developed as a tuberculostatic agent, indicating its activity against Mycobacterium tuberculosis. wikipedia.org However, detailed in vitro studies on a broad range of bacterial and fungal strains are not extensively available in the public domain.

In Vitro Studies on Bacterial Strains

While iproniazid's clinical use was initially directed at tuberculosis, comprehensive data from in vitro studies detailing its minimum inhibitory concentrations (MICs) against a wide variety of bacterial strains are scarce in the reviewed literature. The primary focus of research on iproniazid shifted to its psychoactive properties following the discovery of its antidepressant effects. wikipedia.org Its structural similarity to isoniazid (B1672263), a frontline antituberculosis drug, suggests a potential mechanism of action against mycobacteria. wikipedia.org

In Vitro Antibacterial Activity of Iproniazid (Illustrative Data)

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Mycobacterium tuberculosisData not available in reviewed literature
Escherichia coliData not available in reviewed literature
Staphylococcus aureusData not available in reviewed literature
Pseudomonas aeruginosaData not available in reviewed literature

Note: This table is for illustrative purposes to demonstrate the desired data format. Specific MIC values for iproniazid against these bacterial strains were not found in the reviewed scientific literature.

In Vitro Studies on Fungal Strains

Similar to the data on bacterial strains, there is a lack of specific in vitro studies detailing the antifungal activity of iproniazid against a comprehensive panel of fungal pathogens. Research on the antimicrobial properties of related hydrazine (B178648) compounds has been conducted, but direct data for iproniazid is limited.

In Vitro Antifungal Activity of Iproniazid (Illustrative Data)

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicansData not available in reviewed literature
Aspergillus fumigatusData not available in reviewed literature
Cryptococcus neoformansData not available in reviewed literature

Note: This table is for illustrative purposes to demonstrate the desired data format. Specific MIC values for iproniazid against these fungal strains were not found in the reviewed scientific literature.

Anti-inflammatory Potential

The anti-inflammatory potential of monoamine oxidase inhibitors (MAOIs), the class of drugs to which iproniazid belongs, has been a subject of interest. Some studies on antidepressants have suggested an influence on the production of cytokines, which are key mediators of inflammation. nih.gov However, specific and detailed research findings on the anti-inflammatory effects of iproniazid, including its impact on cytokine profiles in vitro, are not well-documented in the available literature. The anti-inflammatory properties of certain antidepressants are recognized, but specific data for iproniazid is lacking. nih.gov

Effect of Iproniazid on Cytokine Production in Vitro (Illustrative Data)

CytokineEffect of Iproniazid Treatment
Tumor Necrosis Factor-alpha (TNF-α)Data not available in reviewed literature
Interleukin-6 (IL-6)Data not available in reviewed literature
Interleukin-10 (IL-10)Data not available in reviewed literature

Note: This table is for illustrative purposes to demonstrate the desired data format. Specific data on the effect of iproniazid on the production of these cytokines in vitro were not found in the reviewed scientific literature.

Mechanisms of Biological Action (Proposed and Investigated)

The primary and most well-established mechanism of action for iproniazid is its role as a non-selective, irreversible inhibitor of monoamine oxidase (MAO). wikipedia.org This enzyme is crucial for the degradation of monoamine neurotransmitters. wikipedia.org

Enzyme Inhibition Studies (e.g., Hydrazidase interactions)

Iproniazid's interaction with monoamine oxidase is well-documented. It acts as an irreversible inhibitor, forming a stable complex with the enzyme and rendering it inactive. wikipedia.org This leads to an increase in the concentration of monoamine neurotransmitters in the brain. The isopropylhydrazine moiety of the iproniazid molecule is essential for its MAO inhibitory activity. wikipedia.org

With regard to "hydrazidase" interactions, specific studies detailing the interaction of iproniazid with enzymes classified as hydrazidases are not prominent in the scientific literature. The primary focus has been on its potent inhibition of MAO.

Molecular Target Identification and Validation

The principal molecular target of iproniazid identified and validated for its therapeutic effects as an antidepressant is monoamine oxidase (MAO-A and MAO-B). wikipedia.org

Similarly, the specific molecular targets for any potential anti-inflammatory actions of iproniazid have not been definitively identified. While the modulation of neurotransmitter levels by MAO inhibition could indirectly influence inflammatory pathways, direct molecular targets within the inflammatory cascade have not been established for iproniazid.

Structure-Activity Relationship (SAR) Studies

The therapeutic efficacy and biological activity of iproniazid are critically dependent on its molecular structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating the roles of its distinct chemical features, particularly the isopropyl moiety and the nicotinoyl group, in its interaction with monoamine oxidase. These studies involve the synthesis and evaluation of various analogs to determine how chemical modifications influence the compound's inhibitory potency.

The isopropyl group attached to the hydrazine component of iproniazid is fundamental to its biological activity. Research has consistently shown that the isopropyl hydrazine moiety is essential for the inhibition of monoamine oxidase. wikipedia.org Iproniazid itself is a substrate for MAO, and its inhibitory action is a result of a complex interaction with the enzyme. wikipedia.org The compound is metabolized in the body, leading to the formation of an active metabolite, isopropylhydrazine, which plays a significant role in the irreversible inhibition of MAO. wikipedia.org

The process of inhibition is progressive and occurs under aerobic conditions. wikipedia.org It is believed that iproniazid or its metabolite, isopropylhydrazine, reacts near the active site of MAO. wikipedia.org This interaction involves a dehydrogenation step, which is a key feature of the irreversible inhibition mechanism. wikipedia.org The presence of the isopropyl group is critical for this interaction. While direct quantitative comparisons of iproniazid with analogs featuring different alkyl substitutions are not extensively detailed in readily available literature, the established importance of the isopropylhydrazine metabolite underscores the significance of this specific alkyl group.

The size, shape, and electronic properties of the isopropyl group likely contribute to the optimal binding and reactivity at the MAO active site. Any significant deviation from this structure would be expected to alter the inhibitory potency. For instance, the replacement of the isopropyl group with a simple hydrogen atom, as in isoniazid (a structural analog of iproniazid), results in a compound with significantly less MAO inhibitory activity. This highlights the critical contribution of the isopropyl moiety to the molecule's antidepressant effects.

CompoundModificationImpact on MAO Inhibition
Hydrazine, 2-isopropyl-1-nicotinoyl- (Iproniazid)Isopropyl group presentPotent non-selective, irreversible MAO inhibitor
IsoniazidLacks isopropyl group (H instead)Significantly less MAO inhibition

Studies on various N-pyridyl-hydrazone derivatives and other heterocyclic hydrazones have provided insights into the influence of the aromatic ring system on MAO inhibition. mdpi.com Research has indicated that the pyridine (B92270) nucleus itself can contribute to the inhibitory effect on MAO. mdpi.com The arrangement of atoms within the heterocyclic ring, as well as the nature and position of substituents, can modulate the inhibitory potency and selectivity for MAO-A versus MAO-B.

For instance, in a series of N-pyridyl-hydrazone derivatives, compounds with heterocyclic moieties such as N-methylpyrrole, furan (B31954), and pyridine in place of a phenyl ring demonstrated potent and specific inhibition of MAO-A, with IC50 values in the low micromolar range. mdpi.com This suggests that the electronic properties and the potential for specific interactions of the heterocyclic ring are important for binding to the enzyme's active site.

Furthermore, quantitative structure-activity relationship (QSAR) studies on a series of N-isopropylaryl hydrazides have shown that the inhibitory potency against MAO correlates with the electron-withdrawing capacity of the substituents on the aryl ring. nih.gov Electron-withdrawing groups on the aromatic ring tend to increase the inhibitory potency. nih.gov This principle can be applied to the nicotinoyl group of iproniazid, where the nitrogen atom in the pyridine ring acts as an electron-withdrawing feature, likely contributing to its efficacy as an MAO inhibitor. Replacing the phenyl ring with certain heterocyclic rings can also enhance potency, which aligns with the findings for N-pyridyl-hydrazones. mdpi.comnih.gov

Compound/Analog ClassStructural FeatureObserved MAO Inhibitory ActivityIC50 (µM) for MAO-A
N-pyridyl-hydrazone with N-methylpyrrole moietyReplacement of phenyl with N-methylpyrrolePotent and specific MAO-A inhibitor6.12
N-pyridyl-hydrazone with furan moietyReplacement of phenyl with furanPotent and specific MAO-A inhibitor10.64
N-pyridyl-hydrazone with pyridine moietyReplacement of phenyl with pyridinePotent and specific MAO-A inhibitor9.52

The data presented for N-pyridyl-hydrazone derivatives with different heterocyclic moieties suggests that the nature of the aromatic system is a key determinant of MAO-A inhibitory activity. The specific electronic and steric properties of the nicotinoyl group in iproniazid are therefore likely fine-tuned for effective interaction with the monoamine oxidase enzyme.

Computational and Theoretical Studies of Hydrazine, 2 Isopropyl 1 Nicotinoyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the electronic properties and conformational possibilities of a molecule. These calculations provide a basis for understanding the molecule's reactivity and interactions.

The electronic structure of a molecule is key to its chemical reactivity. Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

The molecular electrostatic potential (MEP) surface is another important output of electronic structure calculations. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). researchgate.net For molecules like Iproniazid (B1672159), the oxygen of the carbonyl group and the nitrogen of the pyridine (B92270) ring are expected to be regions of negative potential, making them sites for electrophilic attack and hydrogen bond acceptance. The hydrogen atoms of the hydrazine (B178648) group would represent regions of positive potential.

Table 1: Key Quantum Chemical Descriptors and Their Significance

DescriptorDefinitionSignificance for Iproniazid
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating capability; related to the ionization potential. The hydrazide group is the likely center.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting capability; related to the electron affinity. The pyridine ring is the likely center.
ΔE (HOMO-LUMO Gap) Energy difference between LUMO and HOMOA measure of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Chemical Hardness (η) Resistance to change in electron distributionCalculated as (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap. pmf.unsa.ba
Electronegativity (χ) The power to attract electrons in a covalent bondCalculated as -(EHOMO + ELUMO) / 2.
Dipole Moment (µ) A measure of the polarity of the moleculeInfluences solubility and binding interactions with polar protein residues.

This table is based on general principles of quantum chemistry and data from analogous compounds like isoniazid (B1672263).

The biological activity of a flexible molecule like Iproniazid is highly dependent on its three-dimensional conformation. Computational conformational analysis aims to identify the stable low-energy conformers of a molecule in different environments (gas phase or in a solvent). mdpi.com This is typically done by systematically rotating the rotatable bonds (dihedral angles) and calculating the potential energy of each resulting structure. mdpi.com

For Iproniazid, the key rotatable bonds are:

The C-C bond between the pyridine ring and the carbonyl group.

The C-N bond of the amide linkage.

The N-N bond of the hydrazine group.

The N-C bond connecting the hydrazine to the isopropyl group.

A potential energy surface scan can be performed where the energy is calculated as a function of the dihedral angles of these bonds. mdpi.com The minima on this surface correspond to stable conformers. The results of such an analysis would reveal the most likely shapes the molecule adopts, which is crucial for understanding how it fits into the active site of its target enzyme, monoamine oxidase (MAO). The global minimum energy conformation represents the most stable and likely most populated structure under equilibrium conditions. mdpi.com

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. um.ac.ir This method is instrumental in understanding the binding mode of Iproniazid to monoamine oxidase (MAO-A and MAO-B) and predicting the key interactions that stabilize the ligand-protein complex. nih.gov

Docking studies of various hydrazine and other inhibitors with MAO-B have revealed a well-defined binding site. The active site is a hydrophobic cavity composed of two parts: an entrance cavity and a deeper substrate cavity where the flavin adenine (B156593) dinucleotide (FAD) cofactor resides. nih.gov Key amino acid residues in the active site of human MAO-B include Tyr398, Tyr435, Ile199, and Cys172. nih.gov

When Iproniazid is docked into the MAO-B active site, the following interactions are predicted:

Hydrophobic Interactions: The isopropyl group and the pyridine ring of Iproniazid fit into the hydrophobic regions of the binding pocket, interacting with residues like Ile199 and other aliphatic and aromatic residues. um.ac.ir

Hydrogen Bonding: The carbonyl oxygen and the hydrazine nitrogens are capable of forming hydrogen bonds with amino acid residues or water molecules within the active site, which helps to anchor the ligand in a specific orientation.

π-π Stacking: The pyridine ring can engage in π-π stacking interactions with the aromatic rings of tyrosine residues (Tyr398, Tyr435) that line the active site. nih.gov

The ultimate inhibitory action of Iproniazid is irreversible, involving the formation of a covalent bond with the FAD cofactor. wikipedia.org While standard docking predicts non-covalent binding poses, specialized covalent docking algorithms can be used to model the final covalently bound complex.

Table 2: Predicted Interactions of a Hydrazine-based Inhibitor with MAO-B

Interaction TypeKey Amino Acid ResiduesLigand Moiety InvolvedPredicted Binding Energy (kcal/mol)
HydrophobicIle199, Leu171, Phe343Isopropyl group, Pyridine ring-7.0 to -9.5
π-π StackingTyr398, Tyr435Pyridine ring(contributes to overall energy)
Hydrogen BondingGln206, Cys172Hydrazine NH, Carbonyl O(contributes to overall energy)
Covalent BondFAD cofactor (N5 atom)Isopropylhydrazine metabolite(Not scored in standard docking)

Data is representative based on docking studies of various MAO-B inhibitors and may not be specific to Iproniazid. nih.govfrontiersin.org

Reaction Mechanism Elucidation via Computational Methods

Computational methods are powerful tools for elucidating reaction mechanisms, particularly for enzyme inhibition. In the case of Iproniazid, its action involves metabolic activation and subsequent irreversible inhibition of MAO. wikipedia.org

The proposed bioactivation pathway suggests that Iproniazid is first hydrolyzed to isopropylhydrazine. researchgate.net This metabolite is then oxidized by MAO itself or cytochrome P450 enzymes. Computational studies, using methods like Quantum Mechanics/Molecular Mechanics (QM/MM) and molecular dynamics (MD) simulations, can be employed to investigate the energetics of this process. acs.org

A computational investigation of the inhibition mechanism would typically involve these steps:

Modeling the Reactants: Building a model of the MAO active site with the isopropylhydrazine metabolite and the FAD cofactor.

Mapping the Reaction Pathway: Using QM calculations to explore the potential energy surface for the reaction. This involves identifying transition states and intermediates. For irreversible MAO inhibitors like selegiline, a hydride transfer mechanism has been proposed and supported by computational studies. acs.org A similar mechanism could be investigated for the oxidation of isopropylhydrazine.

Calculating Activation Energies: Determining the energy barriers for each step in the reaction. A feasible pathway will have activation energies that are consistent with the observed reaction rates.

Molecular Dynamics Simulations: MD simulations can be used to study the dynamics of the inhibitor within the active site, ensuring that it adopts a conformation suitable for reaction (a near attack conformation) and to calculate the free energy profile of the reaction. acs.org

These studies can provide a detailed, step-by-step picture of how Iproniazid, through its metabolite, covalently modifies the FAD cofactor, leading to the irreversible inactivation of the MAO enzyme.

QSAR Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent inhibitors.

For a series of hydrazine-based MAO inhibitors including Iproniazid and its analogues, a QSAR model could be developed as follows:

Data Set: A collection of hydrazine derivatives with their experimentally measured MAO inhibitory activities (e.g., IC50 or Ki values) is required. nih.govaku.edu

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure and properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model building process). nih.gov

For MAO inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. nih.govresearchgate.net These methods generate 3D contour maps that visualize the regions around the molecules where certain properties are favorable or unfavorable for activity. For example, a CoMFA map might show regions where bulky (sterically favorable) or positively charged (electrostatically favorable) substituents would increase the inhibitory potency. nih.gov

Table 3: Examples of Descriptors Used in QSAR Models for MAO Inhibitors

Descriptor ClassExample DescriptorsRelevance to MAO Inhibition
Electronic Dipole moment, HOMO/LUMO energies, Partial chargesGovern electrostatic and covalent interactions with the enzyme.
Steric Molecular weight, Molar refractivity, van der Waals volumeRelate to how well the inhibitor fits into the active site.
Hydrophobic LogP (octanol-water partition coefficient)Important for crossing membranes and for hydrophobic interactions in the binding pocket.
Topological Connectivity indices (e.g., Kier & Hall indices)Describe the branching and shape of the molecule.
3D-QSAR Fields CoMFA (Steric, Electrostatic), CoMSIA (Hydrophobic, H-bond donor/acceptor)Provide a 3D representation of the property requirements for optimal binding.

By analyzing such a QSAR model, medicinal chemists can understand the key structural features required for potent MAO inhibition and rationally design new derivatives with improved activity.

Analytical Methodologies in Research on Hydrazine, 2 Isopropyl 1 Nicotinoyl

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of iproniazid (B1672159), providing detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For iproniazid, ¹³C NMR spectroscopy provides insights into the chemical environment of each carbon atom. nih.gov Predicted ¹³C NMR data is also utilized in research. drugbank.com

Table 1: Predicted ¹³C NMR Spectral Data for Iproniazid

Adduct CCS Value (Ų) Source Type Source
[M-H]⁻ 148.0694024 predicted DarkChem Lite v0.1.0
[M-H]⁻ 136.37503 predicted DeepCCS 1.0 (2019)
[M+H]⁺ 148.3345024 predicted DarkChem Lite v0.1.0

This table is interactive. Users can sort and filter the data.

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of related compounds like isoniazid (B1672263), IR absorption spectroscopy, often combined with density functional theory (DFT) calculations, is used to assign vibrational modes in the fingerprint region of the spectrum. nih.gov This approach allows for the detailed characterization of the molecule's vibrational dynamics. nih.gov For instance, studies on isoniazid, a structurally similar compound, have utilized multidimensional infrared spectroscopy to investigate vibrational relaxation and solvation dynamics, providing a deeper understanding of its behavior in solution. nih.gov

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. Various MS techniques have been applied to the study of iproniazid, including Gas Chromatography-Mass Spectrometry (GC-MS), tandem mass spectrometry (MS-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

High-quality, manually curated mass spectral data for iproniazid is available in specialized databases. mzcloud.org The compound's mass spectral data can be obtained using instruments such as the Q Exactive Plus Orbitrap, with ionization methods like Electrospray Ionization (ESI). mzcloud.org

Table 2: Mass Spectrometry Data for Iproniazid

Technique Precursor Ion (m/z) Key Fragment Ions (m/z) Instrumentation
GC-MS - 123, 106 NIST Mass Spectrometry Data Center
MS-MS 180.1131 [M+H]⁺ 138, 121, 180 IT/ion trap
LC-MS - - LC-ESI-Q

This table is interactive. Users can sort and filter the data.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of iproniazid from impurities and for its quantitative analysis. Gas-liquid chromatography (GLC) has been successfully employed for the quantitative analysis of iproniazid. nih.gov In these methods, various stationary phases such as Versamid-930, Versamid-900, XE-60, and OV-225 have been examined. nih.gov The use of chemically related internal standards allows for the determination of response ratios and the calculation of linearities through regression analysis, achieving a high degree of precision with a standard deviation of about 1% or less. nih.gov

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), is another powerful tool for the separation and quantification of iproniazid and its metabolites in biological matrices. mdpi.com The separation is typically achieved on reversed-phase C18 columns with gradient elution. mdpi.com

Advanced Structural Elucidation Methods

For a comprehensive structural elucidation of iproniazid, a combination of the aforementioned analytical techniques is often employed. The integration of data from NMR, IR, and MS provides a detailed and confirmed molecular structure.

Advanced methods can also include two-dimensional NMR techniques to establish through-bond and through-space correlations between protons and carbons, further solidifying the structural assignment. While not explicitly found in the provided search results for iproniazid itself, for complex organic molecules, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. bohrium.com This technique provides precise bond lengths, bond angles, and conformational details. The combination of spectroscopic and crystallographic data, when available, offers an unambiguous structural characterization of the compound.

Derivatives and Analogues of Hydrazine, 2 Isopropyl 1 Nicotinoyl

Design and Synthesis of Hydrazine (B178648), 2-isopropyl-1-nicotinoyl- Analogues

The synthetic exploration of analogues of Hydrazine, 2-isopropyl-1-nicotinoyl- has been a fertile ground for medicinal chemists. The core structure presents three primary sites for modification: the pyridine (B92270) ring of the nicotinoyl group, the isopropyl substituent on the terminal nitrogen of the hydrazine, and the hydrazide functional group itself.

Modifications on the Nicotinoyl Moiety

Alterations to the nicotinoyl moiety, a pyridine-3-carbonyl structure, have been a key strategy in the development of new analogues. The synthesis of these derivatives often begins with modified nicotinic acids. For instance, the introduction of various substituents on the pyridine ring can significantly influence the electronic and steric properties of the molecule, which in turn can affect its biological activity.

One common synthetic route involves the initial synthesis of a substituted nicotinic acid, which is then converted to its corresponding ester. This ester subsequently reacts with hydrazine hydrate (B1144303) to form the nicotinic acid hydrazide. Further reaction with a ketone or aldehyde can then introduce the desired substituent at the N'-position. For example, 6-aryl-2-methylnicotinohydrazides have been synthesized and evaluated for their antimycobacterial potential. The structure-activity relationship (SAR) studies of these compounds revealed that the nature and position of the substituent on the aryl ring play a crucial role in their activity. It was observed that the incorporation of an unsubstituted phenyl group resulted in good activity against M. tuberculosis, while the introduction of a strongly electron-withdrawing group like fluorine led to a complete loss of activity. um.edu.my

Furthermore, the synthesis of 2-oxonicotinonitrile derivatives, which can be considered as significantly modified nicotinoyl moieties, has been explored. These compounds, bearing two aryl groups, have been coupled with various organohalides to generate a library of analogues. nih.gov

Variations of the Isopropyl Substituent

Systematic variation of the isopropyl group at the N'-position of the hydrazide has been another avenue of investigation, although less extensively reported than modifications at the other two positions. The general synthetic approach to these analogues involves the reaction of nicotinic acid hydrazide with a variety of ketones or aldehydes, leading to the formation of N'-substituted nicotinoylhydrazones.

While specific studies detailing a wide range of N'-alkyl substitutions on the nicotinoyl hydrazide scaffold and their corresponding antimicrobial activities are not abundant in the readily available literature, the principles of structure-activity relationships suggest that the size, shape, and lipophilicity of this substituent are critical. For instance, in the closely related isonicotinic acid hydrazide (isoniazid) series, the introduction of long alkyl chains has been shown to enhance antimycobacterial activity, potentially by increasing the lipophilicity of the molecule and thereby improving its penetration through the mycobacterial cell wall. One study highlighted that an N′-substituted isoniazid (B1672263) derivative with a C10 acyl chain demonstrated improved performance against a resistant strain of Mycobacterium tuberculosis. researchgate.net

Derivatization at the Hydrazide Linkage

The hydrazide linkage is a versatile functional group that has been a primary target for derivatization. The most common modification is the condensation of the terminal amino group of a nicotinic acid hydrazide with various aldehydes and ketones to form hydrazones. This approach has generated a vast number of analogues with a wide spectrum of biological activities.

The synthesis of these hydrazones is typically a straightforward one-pot reaction. For example, a series of novel N-acylhydrazones of nicotinic acid hydrazides were synthesized by condensing nicotinic acid hydrazide with different aldehydes and ketones. mdpi.com The resulting compounds were then evaluated for their in vitro antibacterial activity against both Gram-negative and Gram-positive bacteria.

Another synthetic strategy involves the acylation of the terminal nitrogen. For example, N(2)-acyl isonicotinic acid hydrazides have been synthesized and tested for their antimycobacterial activity. The results indicated that the nature of the acyl group significantly influences the activity, with a tetradecanoyl-hydrazide derivative showing greater potency than the parent compound, isoniazid. researchgate.net This suggests that increasing the lipophilicity through acylation can be a beneficial strategy.

Biological Evaluation of Analogues

The synthesized analogues of Hydrazine, 2-isopropyl-1-nicotinoyl- have been subjected to a range of biological assays to determine their therapeutic potential. The primary focus has been on their antimicrobial properties, but other bioactivities have also been investigated.

Comparative Antimicrobial Activity

A significant body of research has focused on the comparative antimicrobial activity of these analogues, particularly their antibacterial and antifungal effects. The evaluation is often conducted using standard methods such as broth microdilution to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic microorganisms.

In a study of nicotinic acid benzylidene hydrazide derivatives, it was found that compounds with electron-withdrawing halogen groups on the phenyl ring exhibited improved antimycobacterial activity. um.edu.my Conversely, for general antimicrobial screening, analogues with dimethoxy and nitro substituents were found to be the most active against a range of bacteria and fungi. nih.gov

The table below summarizes the antimicrobial activity of a selection of nicotinohydrazide derivatives, illustrating the impact of different substituents.

Compound IDModificationTest OrganismActivity (MIC in µg/mL)
Analogue A 6-(4-Bromophenyl)-2-methylnicotinohydrazideM. tuberculosis25
Analogue B N'-(5-Bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazideM. tuberculosis6.25
Analogue C N'-(4-Nitrobenzylidene)nicotinohydrazideS. aureusNot specified, but highly active
Analogue D N'-(3,4-Dimethoxybenzylidene)nicotinohydrazideC. albicansNot specified, but highly active

This table is for illustrative purposes and synthesizes data from multiple sources to show representative trends.

Exploration of Novel Bioactivities

Beyond their antimicrobial effects, researchers have explored other potential therapeutic applications for these analogues. The versatile chemical scaffold of nicotinic acid hydrazides makes them attractive candidates for discovering novel bioactivities.

For instance, some nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory activity. mdpi.com Certain isonicotinic acid hydrazide derivatives have also shown potential as antitumoral agents. Additionally, antiviral activity has been a subject of investigation for some of these compounds. A study on nicotinic acid benzylidene hydrazide derivatives screened them for antiviral properties, although in that particular series, no significant inhibition of viral replication was observed at subtoxic concentrations. um.edu.my

The exploration of these novel bioactivities is an ongoing effort, with the aim of identifying new lead compounds for a variety of diseases. The diverse biological profiles of these analogues underscore the importance of continued research in this area.

Structure-Activity Relationship (SAR) Derivations from Analogues

The fundamental structure of Hydrazine, 2-isopropyl-1-nicotinoyl- can be deconstructed into three key components: the nicotinoyl (pyridine) ring, the hydrazine linker, and the N'-isopropyl group. SAR studies have revealed that each of these components plays a critical role in the molecule's interaction with monoamine oxidase.

The isopropyl hydrazine moiety, in particular, is considered essential for the compound's MAO inhibitory activity. wikipedia.org Iproniazid (B1672159) functions as an irreversible inhibitor, forming a stable, covalent bond with the flavin cofactor at the active site of the MAO enzyme. nih.gov This irreversible inhibition is a hallmark of many hydrazine-based MAO inhibitors.

Systematic modifications of the iproniazid structure have led to a deeper understanding of the requirements for potent MAO inhibition. These modifications generally fall into three categories: alterations to the N'-alkyl substituent, substitutions on the nicotinoyl ring, and replacement of the nicotinoyl moiety with other cyclic systems.

Impact of N'-Substituent Modification

The nature of the alkyl group attached to the terminal nitrogen of the hydrazine linker significantly influences inhibitory potency. While the isopropyl group of iproniazid confers potent MAO inhibitory activity, other substituents can modulate this effect. A noteworthy example is the phenyl congener of iproniazid, 1-isonicotinyl-2-phenylisopropylhydrazine. Studies have shown this analogue to be 1.5 to 2 times more effective in inhibiting MAO, both in vitro and in vivo, highlighting that bulkier, aromatic substituents at this position can enhance activity. ebm-journal.org

Influence of the Nicotinoyl Moiety

The nicotinoyl (pyridine) ring also plays a crucial role in the molecule's interaction with the MAO enzyme. Its electronic properties and steric profile are important for proper orientation within the enzyme's active site. While specific quantitative data on a wide range of substituted nicotinoyl analogues of iproniazid are not extensively available in the public domain, general principles from related isonicotinic acid hydrazide derivatives can be inferred. For instance, in the context of antitubercular activity, substitutions on the pyridine ring can be either beneficial or detrimental. Substitution at the 2-position of the pyridine ring is generally tolerated, whereas substitution at the 3-position often leads to a loss of activity. nih.gov While the target and mechanism of action for antitubercular effects are different from MAO inhibition, these findings underscore the sensitivity of biological activity to the substitution pattern on the pyridine ring.

Replacement of the Nicotinoyl Ring

Replacing the nicotinoyl ring with other heterocyclic or aromatic systems has been a strategy to explore the chemical space for MAO inhibitors and to develop compounds with improved properties, such as selectivity for one of the two MAO isoforms, MAO-A or MAO-B. For instance, the replacement of the pyridine ring with other aromatic systems, or the cyclization of the hydrazide moiety, can lead to a significant decrease or complete loss of MAO inhibitory properties, indicating a specific requirement for the structural and electronic features of the nicotinoyl group for optimal activity.

The following interactive data table summarizes the known structure-activity relationships for analogues of Hydrazine, 2-isopropyl-1-nicotinoyl-, focusing on their MAO inhibitory activity.

Hydrazine, 2 Isopropyl 1 Nicotinoyl As a Chemical Probe in Biological Systems

Design Considerations for Chemical Probes

The utility of a chemical probe is intrinsically linked to its molecular design. In the case of Hydrazine (B178648), 2-isopropyl-1-nicotinoyl-, its design as an effective probe for studying monoamine oxidase is centered on its identity as an irreversible inhibitor. Several key considerations underpin its efficacy in this role.

A crucial feature of iproniazid (B1672159) is its mechanism-based inactivation of MAO. The isopropylhydrazine moiety of the molecule is essential for its inhibitory activity. wikipedia.org Iproniazid itself is a pro-drug that is metabolized to its active form, isopropylhydrazine. This active metabolite then covalently binds to the flavin adenine (B156593) dinucleotide (FAD) cofactor of monoamine oxidase, leading to irreversible inhibition. wikipedia.org This irreversible nature is a critical design feature, as it ensures a sustained and long-lasting blockade of the enzyme's activity, allowing for the study of the downstream consequences of MAO inhibition without the need for continuous administration of the probe.

The reactivity of the probe is also a key design element. The hydrazine group in iproniazid's metabolite is a reactive functional group that facilitates the covalent bond formation with the enzyme's cofactor. The design of such a reactive moiety is a double-edged sword. While it ensures the desired irreversible inhibition, it also carries the risk of off-target reactions with other biomolecules, which can lead to toxicity. nih.gov Indeed, the hepatotoxicity associated with iproniazid, attributed to the formation of reactive metabolites, ultimately led to its withdrawal from clinical use. wikipedia.orgnih.gov For its use as a chemical probe in preclinical research, however, this reactivity is a necessary feature for its mechanism of action.

Table 1: Design Considerations of Hydrazine, 2-isopropyl-1-nicotinoyl- as a Chemical Probe

FeatureDescriptionImplication for Use as a Probe
Mechanism of Action Irreversible, mechanism-based inactivation of monoamine oxidase (MAO).Provides a sustained and long-lasting inhibition of the target enzyme, facilitating the study of downstream effects.
Active Moiety The isopropylhydrazine metabolite is the active inhibitor.The pro-drug nature can influence its pharmacokinetic and pharmacodynamic profile.
Selectivity Non-selective inhibitor of both MAO-A and MAO-B isoforms.Useful for studying the overall role of MAO in biological pathways, but not for dissecting the specific functions of each isoform.
Reactivity The hydrazine group is a reactive functional group that forms a covalent bond with the enzyme's FAD cofactor.Essential for its irreversible inhibition but also contributes to potential off-target effects and toxicity.

Applications in Investigating Biological Pathways

The application of Hydrazine, 2-isopropyl-1-nicotinoyl- as a chemical probe has been pivotal in elucidating the biological pathways underlying mood regulation and neurotransmitter metabolism. Its ability to artificially elevate the levels of monoamine neurotransmitters—serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576)—by preventing their degradation has provided profound insights into their physiological roles. patsnap.comnih.govbritannica.com

One of the most significant applications of iproniazid as a research tool was in the development of the monoamine hypothesis of depression . Early preclinical studies in the late 1950s demonstrated that the administration of iproniazid led to a significant increase in the brain concentrations of norepinephrine and serotonin. nih.gov This biochemical finding, coupled with the observation of its antidepressant effects in patients, led to the hypothesis that depression is caused by a deficiency in monoamine neurotransmitters. biopsychiatry.com Iproniazid was thus instrumental in shifting the understanding of depression from a purely psychodynamic framework to one with a neurochemical basis.

Beyond its role in the monoamine hypothesis, iproniazid has been used in a variety of preclinical studies to probe the function of the monoaminergic system. For instance, research has shown that iproniazid can modulate neuronal function and even enhance the apoptosis induced by certain toxins in cell culture models. medchemexpress.com In animal models, it has been observed to lower the seizure threshold for certain convulsant agents, highlighting the role of monoamines in regulating neuronal excitability. medchemexpress.com These studies, while not directly related to depression, showcase the utility of iproniaz.id in exploring the diverse biological pathways influenced by monoamine oxidase activity.

Table 2: Research Findings Utilizing Hydrazine, 2-isopropyl-1-nicotinoyl- as a Chemical Probe

Biological SystemExperimental ModelKey FindingsReference
Neurotransmitter Metabolism In vivo (animal brain)Increased brain levels of norepinephrine and serotonin. nih.gov
Apoptosis SH-SY5Y human neuroblastoma cellsEnhanced rotenone-induced apoptosis and increased intracellular dopamine content. medchemexpress.com
Neuronal Excitability In vivo (mice)Lowered the median convulsant dose of lidocaine. medchemexpress.com
Endocrine System In vivo (female rats)Retarded sexual maturation and lengthened the estrous cycle. medchemexpress.com

Complementary Nature to Genetic Approaches in Research

The use of chemical probes like Hydrazine, 2-isopropyl-1-nicotinoyl- and genetic techniques, such as gene knockouts, represent two distinct but highly complementary approaches to studying protein function. While both can be used to investigate the consequences of reduced or eliminated enzyme activity, they offer different advantages and limitations.

Chemical probes provide a level of temporal and dose-dependent control that is often difficult to achieve with genetic models. The administration of iproniazid allows for the acute inhibition of MAO, enabling researchers to study the immediate effects of increased monoamine levels. The degree of inhibition can also be modulated by adjusting the dose of the compound. This is in contrast to a constitutive knockout of the genes encoding MAO-A and MAO-B, which results in a lifelong absence of the enzymes. This chronic absence can lead to developmental compensatory mechanisms that may mask the primary function of the enzyme in the adult organism.

Furthermore, chemical probes can be applied to specific brain regions through localized infusions, allowing for the investigation of the region-specific roles of an enzyme. This spatial control is more challenging to achieve with traditional genetic knockout models.

On the other hand, genetic approaches offer a level of specificity that can be difficult to achieve with small molecules. A gene knockout provides a highly specific ablation of the target protein, minimizing the concerns of off-target effects that can be associated with chemical probes, particularly those with reactive functional groups like iproniazid. The potential for iproniazid's metabolites to interact with other macromolecules is a limitation that is circumvented by genetic deletion of the MAO genes.

The most powerful research strategies often involve the combined use of both chemical and genetic tools. For example, the phenotype of an MAO knockout animal can be compared to the effects of acute iproniazid administration in a wild-type animal to distinguish between the developmental and acute roles of the enzyme. Conversely, iproniazid can be administered to a single MAO-A or MAO-B knockout animal to study the specific effects of inhibiting the remaining isoform. This integrated approach provides a more comprehensive and robust understanding of the biological function of the target protein.

Table 3: Comparison of Chemical Probe (Iproniazid) and Genetic Approaches for Studying MAO Function

FeatureChemical Probe (Iproniazid)Genetic Approach (MAO Knockout)
Temporal Control Acute and reversible (with new enzyme synthesis). Allows for studying immediate effects.Chronic and irreversible. May lead to developmental compensation.
Dose Control Allows for graded inhibition of the enzyme."All-or-nothing" effect (complete ablation of the protein).
Spatial Control Can be administered systemically or to specific regions.Typically affects all cells where the gene is expressed.
Specificity Potential for off-target effects due to reactive metabolites.High target specificity.
Application Useful for studying the acute physiological roles of the enzyme.Ideal for investigating the developmental and long-term consequences of enzyme absence.

Future Directions and Research Gaps

Untapped Synthetic Opportunities

The core structure of iproniazid (B1672159) presents a versatile scaffold for chemical modification. The historical development of related compounds has shown that minor structural alterations can significantly impact efficacy and safety. Future synthetic strategies can leverage this knowledge to create novel analogs with improved therapeutic profiles.

One of the primary approaches involves the redesign of the molecule to mitigate the metabolic pathways leading to toxicity. nih.gov The hepatotoxicity of iproniazid is linked to its metabolism, which can produce reactive intermediates. wikipedia.orgresearchgate.net Synthetic chemists can explore modifications to the isopropyl group, which is implicated in the formation of toxic radicals. wikipedia.org Replacing it with other alkyl or cyclic moieties could alter the metabolic fate of the compound, potentially reducing liver damage while preserving or enhancing MAO inhibitory activity.

Furthermore, inspiration can be drawn from research on the structurally similar compound isoniazid (B1672263), where the synthesis of new derivatives is a key strategy to combat drug-resistant strains of Mycobacterium tuberculosis. nih.govnih.gov This suggests that creating a library of iproniazid analogs by modifying the nicotinoyl ring or the hydrazine (B178648) linker could yield compounds with novel biological activities. Fragment-based drug design (FBDD) offers a modern and efficient method for developing new inhibitors by identifying small molecular fragments that bind to the target and then growing or linking them to create more potent leads. mdpi.com

Potential Modification Rationale Desired Outcome
Alteration of the Isopropyl Moiety The isopropyl group is implicated in the metabolic activation that leads to hepatotoxicity. wikipedia.orgReduce or eliminate hepatotoxicity while maintaining biological activity.
Substitution on the Nicotinoyl Ring Modify electronic properties and binding interactions with the target enzyme.Enhance potency, selectivity for MAO-A vs. MAO-B, or introduce new biological targets.
Modification of the Hydrazine Linker The hydrazine group is crucial for the mechanism of irreversible MAO inhibition but is also a structural alert for toxicity.Improve stability and reduce reactivity, potentially leading to reversible or more selective inhibitors.
Addition of Phenyl Groups Research has shown that adding a phenyl group to the isopropyl chain of iproniazid can enhance MAO inhibitory properties. ebm-journal.orgIncrease potency and explore structure-activity relationships further.

These synthetic explorations, guided by modern medicinal chemistry principles, represent a significant opportunity to generate next-generation compounds inspired by the iproniazid scaffold.

Deeper Elucidation of Biological Mechanisms

The primary mechanism of action of iproniazid is well-established as the inhibition of monoamine oxidase (MAO). patsnap.comacs.org By inhibiting both isoforms, MAO-A and MAO-B, it prevents the breakdown of key monoamine neurotransmitters—serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576)—leading to their increased availability in the brain. patsnap.com However, a complete understanding of its biological impact remains elusive.

A critical research gap is the precise molecular mechanism of its hepatotoxicity. While it is understood that metabolic activation leads to reactive intermediates that bind to liver proteins, the exact sequence of events and the specific cellular pathways disrupted are not fully characterized. wikipedia.orgresearchgate.net A deeper investigation into its bioactivation pathway, identifying the specific cytochrome P450 enzymes involved and the resulting protein adducts, could provide the necessary insights to design safer analogs.

Beyond its role as an MAO inhibitor, there are indications that iproniazid may influence other neurobiological pathways. patsnap.com Research into its potential effects on postsynaptic receptor density, neuronal circuit adaptation, and second messenger systems is warranted. The future of neuropsychopharmacology involves looking beyond simple monoaminergic modulation to understand how drugs impact intracellular signaling and neural plasticity. nih.gov Investigating whether iproniazid or its metabolites have off-target effects or engage in non-canonical signaling could reveal novel mechanisms relevant to both its therapeutic action and its adverse effects.

Advanced Computational Modeling

Computational chemistry and molecular modeling offer powerful tools to investigate iproniazid and its potential derivatives in silico, accelerating the drug discovery process and providing insights that are difficult to obtain through experimental methods alone.

Molecular docking is a central technique for this exploration. It can be used to predict the binding conformations of novel iproniazid analogs within the active sites of MAO-A and MAO-B. um.ac.ir Such studies can help rationalize the design of new inhibitors with enhanced potency and, crucially, improved selectivity for one isoform over the other, which is a key feature of modern MAO inhibitors. um.ac.ir

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structures of a series of analogs with their biological activity. These models can then be used to predict the potency of new, unsynthesized compounds.

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are essential for addressing the historical safety concerns of iproniazid. By computationally screening potential analogs for hepatotoxicity, metabolic stability, and other key properties early in the design phase, researchers can prioritize the synthesis of compounds with a higher probability of success and a better safety profile. unram.ac.id

Computational Method Objective Potential Impact
Molecular Docking Predict the binding mode and affinity of iproniazid analogs to MAO-A and MAO-B active sites. um.ac.irGuide the rational design of more potent and selective inhibitors.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the drug-enzyme complex over time.Provide a deeper understanding of the inhibition mechanism and the stability of binding interactions.
QSAR Modeling Establish a correlation between the chemical structure and biological activity of analogs.Predict the activity of novel compounds before synthesis, saving time and resources.
ADMET Prediction Computationally estimate the likelihood of hepatotoxicity and other adverse properties. unram.ac.idPrioritize the development of safer drug candidates and reduce late-stage failures.

Exploration of New Therapeutic and Industrial Applications

While iproniazid itself is unlikely to return to clinical use, its fundamental mechanism of MAO inhibition remains therapeutically relevant. Safer analogs derived from its structure could be explored for a range of modern applications beyond depression.

Research into MAO inhibitors has identified potential roles in other conditions. For instance, selective MAO-A inhibitors are being investigated for their potential to protect against cardiac cellular degeneration and for use in oncology, as MAO-A levels are elevated in certain cancers like prostate cancer. taylorandfrancis.com Meanwhile, MAO-B inhibitors have been studied as potential aids for smoking cessation. taylorandfrancis.com Novel, non-toxic compounds based on the iproniazid scaffold could be evaluated in these emerging therapeutic areas.

The compound's origin as an antitubercular agent also presents a compelling avenue for re-exploration. nih.gov With the rise of multidrug-resistant tuberculosis, there is an urgent need for new antibiotics. nih.gov The development of novel isoniazid derivatives to overcome resistance is an active area of research. nih.govnih.gov Similarly, new iproniazid analogs could be screened for activity against Mycobacterium tuberculosis, including resistant strains, potentially acting through novel mechanisms or by potentiating the effects of existing drugs.

Currently, there are no established industrial applications for Hydrazine, 2-isopropyl-1-nicotinoyl-. Its complex structure makes it an unlikely candidate for a bulk chemical. However, a potential research gap exists in exploring its utility as a specialized chemical reagent, a building block in complex organic synthesis, or a catalyst in niche chemical reactions. Such applications remain entirely speculative and would require foundational research to determine feasibility.

Potential Application Area Rationale Supporting Evidence/Concept
Oncology MAO-A is overexpressed in certain cancers, and its inhibition may suppress tumor growth and migration. taylorandfrancis.comGeneral research on MAO-A inhibitors in cancer therapy. taylorandfrancis.com
Cardiology MAO-A inhibitors may offer protection against cardiac cellular degeneration. taylorandfrancis.comGeneral research on the role of MAO-A in cardiac health. taylorandfrancis.com
Smoking Cessation MAO-B inhibitors may mimic some of the neurochemical effects of smoking by increasing monoamine levels. taylorandfrancis.comGeneral research on MAO-B inhibitors as aids for quitting smoking. taylorandfrancis.com
Anti-Infective Agents The structural similarity to isoniazid and the urgent need for new drugs against resistant Mycobacterium tuberculosis. nih.govnih.govActive research into novel isoniazid derivatives for treating resistant tuberculosis. nih.govnih.gov

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